molecular formula C12H17NO2S B13519731 6-((3-Aminophenyl)thio)hexanoic acid

6-((3-Aminophenyl)thio)hexanoic acid

Katalognummer: B13519731
Molekulargewicht: 239.34 g/mol
InChI-Schlüssel: XASAVWZTDQUUPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-((3-Aminophenyl)thio)hexanoic acid is an organic compound that features a hexanoic acid backbone with a 3-aminophenylthio substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Aminophenyl)thio)hexanoic acid typically involves the thiolation of hexanoic acid derivatives with 3-aminothiophenol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-((3-Aminophenyl)thio)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6-((3-Aminophenyl)thio)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-((3-Aminophenyl)thio)hexanoic acid involves its interaction with specific molecular targets. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Aminohexanoic acid: A simpler analogue with similar structural features but lacking the thiophenyl group.

    3-Aminothiophenol: Contains the thiophenyl group but lacks the hexanoic acid backbone.

Uniqueness

6-((3-Aminophenyl)thio)hexanoic acid is unique due to the combination of the hexanoic acid backbone and the 3-aminophenylthio substituent. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in scientific research.

Eigenschaften

Molekularformel

C12H17NO2S

Molekulargewicht

239.34 g/mol

IUPAC-Name

6-(3-aminophenyl)sulfanylhexanoic acid

InChI

InChI=1S/C12H17NO2S/c13-10-5-4-6-11(9-10)16-8-3-1-2-7-12(14)15/h4-6,9H,1-3,7-8,13H2,(H,14,15)

InChI-Schlüssel

XASAVWZTDQUUPG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)SCCCCCC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.